molecular formula C10H10BrFO2 B8736677 Ethyl 2-(bromomethyl)-4-fluorobenzoate

Ethyl 2-(bromomethyl)-4-fluorobenzoate

Cat. No.: B8736677
M. Wt: 261.09 g/mol
InChI Key: BIWXELAKQASQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(bromomethyl)-4-fluorobenzoate is an aromatic ester featuring a bromomethyl (-CH$_2$Br) group at the ortho position (C2) and a fluorine atom at the para position (C4) on the benzoate ring. The ethyl ester group (-COOEt) provides lipophilicity, while the halogen substituents enhance reactivity for further synthetic modifications. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromomethyl group acts as a leaving site for alkylation or cyclization steps. Its fluorine atom may confer metabolic stability in pharmaceutical applications, making it valuable in drug design .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-4-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3

InChI Key

BIWXELAKQASQHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Positioning

The reactivity and applications of halogenated benzoates depend critically on substituent positions. Key analogs include:

Compound Name Substituents (Benzoate Ring) CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(bromomethyl)-4-fluorobenzoate C2: -CH$_2$Br; C4: -F Not Provided C$9$H$8$BrFO$_2$ 247.03 Bromomethyl at ortho, fluorine at para
Ethyl 3-(bromomethyl)-4-fluorobenzoate (OT-7379) C3: -CH$_2$Br; C4: -F 347852-71-5 C$9$H$8$BrFO$_2$ 247.03 Bromomethyl at meta to fluorine
Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate (SH-5538) Phenyl: C2: -F; C5: -Br 668969-68-4 C${11}$H$9$BrFO$_3$ 288.10 Oxoacetate backbone; bromo-fluoro phenyl
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate C4: -NHCO(2-fluorophenyl) 1260644-01-6 C${16}$H${13}$FNO$_3$ 286.28 Amide linkage; fluorobenzoyl group

Key Observations :

  • Positional Isomerism: Bromomethyl placement (C2 vs. C3) alters steric and electronic environments.
  • Functional Group Diversity : SH-5538 incorporates a ketone (-CO-) adjacent to the ester, enabling conjugate additions, whereas the target compound’s bromomethyl group is more suited for SN2 reactions .

Physical Properties

  • Solubility: Fluorine’s electronegativity increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs.
  • Melting Points : Bromine’s high atomic weight contributes to higher melting points in halogenated compounds. For instance, Ethyl 2-(4-bromophenyl)-2-oxoacetate (MW 257.08 g/mol) has a reported melting point of 98–100°C, while the target compound’s melting point is expected to be similar or higher due to fluorine’s compact size .

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